N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromo-substituted phenyl group, a chloro-substituted pyridine ring, and an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Bromination: Introduction of a bromo group to the 3-position of the 2-methylphenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorination of the pyridine ring at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Oxan-4-yloxy Substitution: Introduction of the oxan-4-yloxy group through a nucleophilic substitution reaction.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo and chloro groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate or pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-2-methylphenyl)-5-chloro-6-(methoxy)pyridine-3-carboxamide
- N-(3-bromo-2-methylphenyl)-5-chloro-6-(ethoxy)pyridine-3-carboxamide
- N-(3-bromo-2-methylphenyl)-5-chloro-6-(propoxy)pyridine-3-carboxamide
Uniqueness
N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the oxan-4-yloxy group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3/c1-11-14(19)3-2-4-16(11)22-17(23)12-9-15(20)18(21-10-12)25-13-5-7-24-8-6-13/h2-4,9-10,13H,5-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSCUXHVCOTUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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